

An In-depth Technical Guide to the Physicochemical Properties of Copper Dimethyldithiocarbamate

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Compound of Interest

Compound Name: *Copper dimethyldithiocarbamate*

Cat. No.: *B093871*

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Introduction

Copper (II) dimethyldithiocarbamate (CDDC), a coordination complex with the chemical formula $C_6H_{12}CuN_2S_4$, has garnered significant attention in various scientific and industrial fields.^[1] Its applications range from being an ultra-accelerator in rubber vulcanization to a potential therapeutic agent in drug development, particularly in oncology.^[2] Recent research has highlighted its promising anticancer activities, spurring a deeper investigation into its mechanism of action and physicochemical characteristics.^[3] This technical guide provides a comprehensive overview of the core physicochemical properties of **Copper dimethyldithiocarbamate**, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological signaling pathways relevant to drug development professionals.

Physicochemical Properties

The fundamental physicochemical properties of **Copper dimethyldithiocarbamate** are summarized in the table below, providing a consolidated reference for researchers.

Property	Value	References
Molecular Formula	C ₆ H ₁₂ CuN ₂ S ₄	[1]
Molecular Weight	303.98 g/mol	[4]
Appearance	Orange to amber to dark red or dark brown powder/crystals.	[4]
Melting Point	Decomposes at approximately 260 °C.	[4]
Density	1.75 g/cm ³	[4]
Solubility	Insoluble in water. Soluble in acetone and toluene.	[4]
Vapor Pressure	< 0.1 mm Hg @ 25°C	[4]
CAS Number	137-29-1	[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **Copper dimethyldithiocarbamate** are crucial for reproducible research. The following sections outline standard experimental protocols.

Synthesis of Copper Dimethyldithiocarbamate

A common and straightforward method for the synthesis of **Copper dimethyldithiocarbamate** involves the reaction of a soluble copper (II) salt with sodium dimethyldithiocarbamate.

Materials:

- Copper (II) chloride (CuCl₂)
- Sodium dimethyldithiocarbamate
- Deionized water
- Methanol or Ethanol

Procedure:

- Prepare an aqueous solution of sodium dimethyldithiocarbamate.
- In a separate beaker, prepare an aqueous solution of Copper (II) chloride.
- While stirring, add the Copper (II) chloride solution dropwise to the sodium dimethyldithiocarbamate solution.
- An immediate formation of a brown precipitate of **Copper dimethyldithiocarbamate** will be observed.[5]
- Continue stirring the mixture for approximately 10 minutes at room temperature to ensure the reaction goes to completion.[5]
- Collect the precipitate by filtration.
- Wash the precipitate with deionized water to remove any unreacted salts.
- Further wash the precipitate with a small amount of cold methanol or ethanol to aid in drying.
- Dry the final product in a desiccator under vacuum.

An alternative synthetic route involves the oxidative addition of thiuram disulfides to copper metal.[6]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a valuable technique for the characterization and quantification of **Copper dimethyldithiocarbamate**.

Instrumentation:

- UV-Vis Spectrophotometer (e.g., Perkin Elmer Lambda 2 or equivalent)[7]

Procedure:

- Prepare a standard stock solution of **Copper dimethyldithiocarbamate** in a suitable organic solvent, such as toluene or chloroform.

- Prepare a series of dilutions from the stock solution to create calibration standards.
- Measure the absorbance of each standard solution using the UV-Vis spectrophotometer.
- The absorption spectrum of **Copper dimethyldithiocarbamate** typically exhibits a prominent peak (λ_{max}) at approximately 435-450 nm.[8][9]
- A reagent blank containing only the solvent should be used for baseline correction.
- Construct a calibration curve by plotting absorbance versus concentration. This can then be used to determine the concentration of unknown samples.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups and confirm the coordination of the dithiocarbamate ligand to the copper center.

Instrumentation:

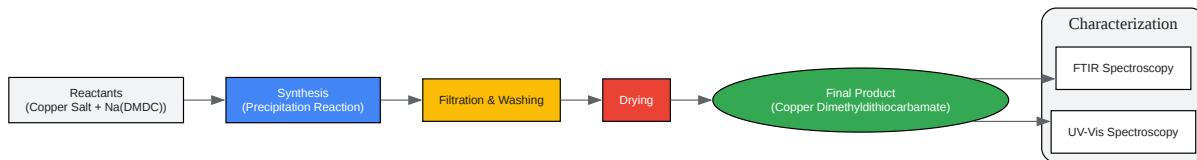
- FTIR Spectrometer (e.g., PerkinElmer Spectrum 2 or Shimadzu Affinity IR)[5][10]

Procedure:

- Prepare the solid sample, typically by creating a KBr pellet or using an ATR (Attenuated Total Reflectance) accessory.
- Acquire the infrared spectrum over the appropriate range (typically 4000-400 cm^{-1}).
- Analyze the spectrum for characteristic vibrational modes of dithiocarbamate complexes. Key informative stretching modes include:[11]
 - $\nu(\text{C-N})$: Found in the region of 1450-1550 cm^{-1} . This band's position provides insight into the double-bond character of the C-N bond.
 - $\nu(\text{C-S})$: Observed in the 950-1050 cm^{-1} region.
 - $\nu(\text{M-S})$: The metal-sulfur stretching vibration appears in the lower frequency region, typically between 400-450 cm^{-1} .[11]

Mandatory Visualizations

The following diagrams illustrate key experimental and biological pathways involving **Copper dimethyldithiocarbamate**.

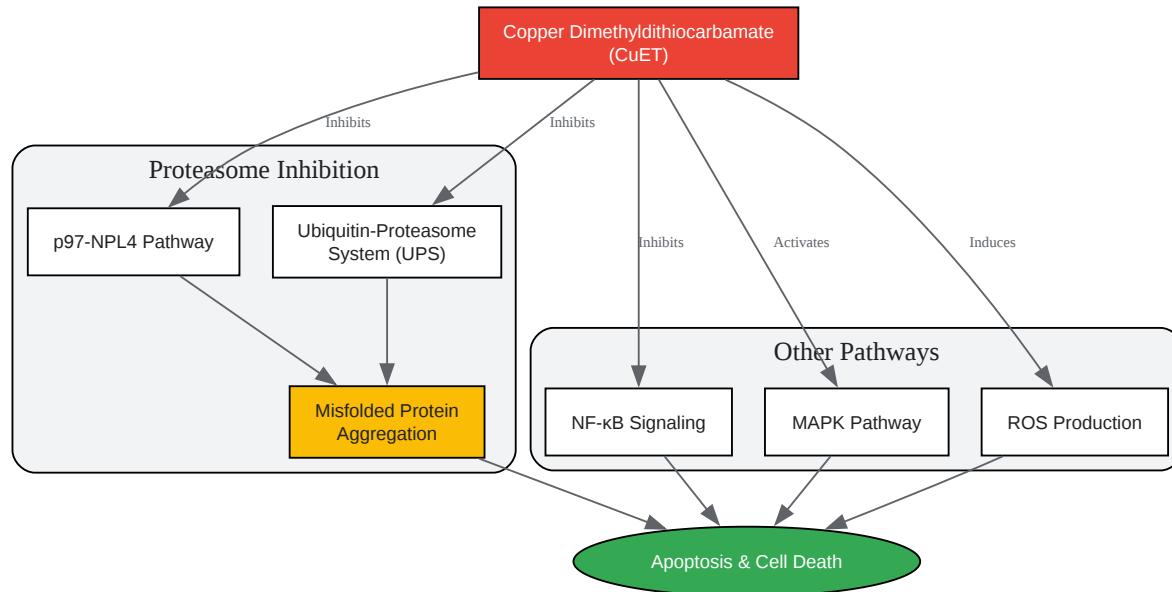


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Caption: General workflow for the synthesis and characterization of **Copper dimethyldithiocarbamate**.

Mechanism of Action and Signaling Pathways in Drug Development

In the context of cancer therapy, **Copper dimethyldithiocarbamate** (often referred to as CuET when derived from the drug Disulfiram) exhibits its cytotoxic effects through multiple mechanisms.^{[12][13]} Its primary mode of action involves the inhibition of the ubiquitin-proteasome system, which is critical for protein homeostasis in cancer cells.^[12]



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Caption: Anticancer signaling pathways modulated by **Copper dimethyldithiocarbamate**.

The anticancer activity of **Copper dimethyldithiocarbamate** is attributed to several key molecular events:

- **Proteasome Inhibition:** Unlike some clinically used proteasome inhibitors, the copper complex is thought to target the 19S regulatory particle of the proteasome. Specifically, it has been suggested to inhibit the JAMM domain metalloisopeptidase, which is essential for processing ubiquitinated proteins before their degradation.[14]
- **p97-NPL4 Pathway Immobilization:** The complex targets the p97-NPL4 pathway, which is crucial for protein homeostasis by participating in the ubiquitin-proteasome system.[15]

Impairment of this pathway leads to the accumulation of misfolded proteins, DNA damage, and enhanced immune activation.[15]

- **NF-κB Signaling Inhibition:** The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of cancer cell proliferation, survival, and inflammation. **Copper dimethyldithiocarbamate** has been shown to inhibit this pathway, contributing to its pro-apoptotic effects.[12]
- **MAPK Pathway Activation:** The mitogen-activated protein kinase (MAPK) pathway is another key signaling cascade involved in cell growth and survival. Activation of certain branches of this pathway by the copper complex can lead to the induction of apoptosis.[12]
- **Induction of Oxidative Stress:** The formation of the complex can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cancer cell death.[12]

These multifaceted mechanisms disrupt critical cancer pathways, including angiogenesis and hypoxia signaling, ultimately leading to apoptosis and autophagy in cancer cells.[15] This broad spectrum of activity makes **Copper dimethyldithiocarbamate** a compound of significant interest for further research and development in oncology.

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